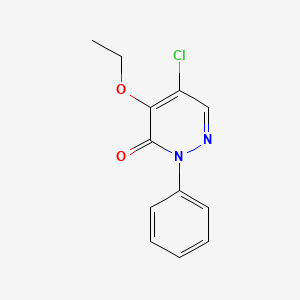
5-chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, also known as CEPP, is a synthetic organic compound that has a wide range of potential applications in the pharmaceutical, agricultural, and biotechnology industries. CEPP has been studied for its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its potential to be used as a drug for the treatment of various diseases.
科学的研究の応用
Herbicide Research and Applications
5-Chloro-4-ethoxy-2-phenyl-3(2H)-pyridazinone, a derivative of pyridazinone, has been studied for its applications in herbicides. Hilton et al. (1969) found that certain pyridazinone compounds, including this derivative, inhibited photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to that of other well-known herbicides like atrazine (Hilton et al., 1969). Additionally, Smith and Meggitt (1970) and Frank and Switzer (1969) have investigated the movement and distribution of pyrazon (a related compound) in soil, providing insights into the environmental behavior of such chemicals (Smith & Meggitt, 1970); (Frank & Switzer, 1969).
Analytical Methods in Herbicide Research
Research has also focused on the analytical methods for determining the content of pyrazon and its derivatives in technical products. Výboh et al. (1974) described a gas chromatographic method for the determination of pyrazon, highlighting the challenges in detecting impurities in technical products (Výboh et al., 1974).
Bacterial Degradation Studies
Understanding the environmental impact and biodegradation of such chemicals is crucial. Eberspächer et al. (1973) identified several metabolites in the bacterial degradation of pyrazon, proposing a pathway for its bacterial degradation (Eberspächer et al., 1973).
Photophysical Properties
Desai et al. (2017) investigated the photophysical properties of a biologically active 3(2H)-pyridazinone derivative, providing insights into the solvatochromic approaches and dipole moments of such molecules (Desai et al., 2017).
Synthesis and Chemical Reactions
Research in synthetic chemistry has explored various reactions and synthesis of pyridazinone derivatives. Katrusiak et al. (1994) and R'kyek et al. (2001) provided insights into the reactivity and synthesis methods of different pyridazinone derivatives, contributing to the understanding of their chemical properties (Katrusiak et al., 1994); (R'kyek et al., 2001).
Potential Biomedical Applications
While the focus is not on drug use or side effects, some studies have explored the broader biomedical potential of pyridazinone derivatives. For instance, Mehvish and Kumar (2022) synthesized new pyridazinone derivatives for potential anti-oxidant activity and conducted molecular docking studies for anticancer activity (Mehvish & Kumar, 2022).
特性
IUPAC Name |
5-chloro-4-ethoxy-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-10(13)8-14-15(12(11)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIZJNUHDKUHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


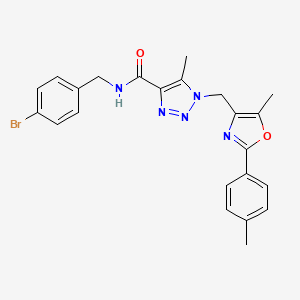
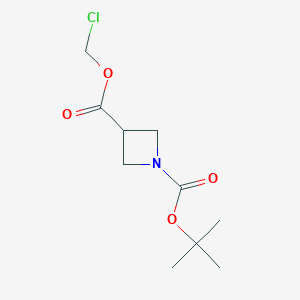
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)


![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

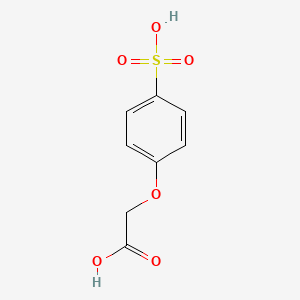
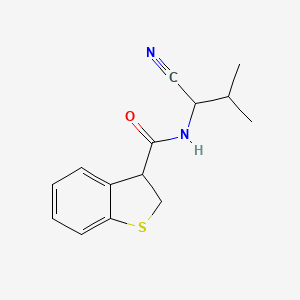
![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)
